The synthesis of AZD-9291 dimesylate involves several distinct methods, with a notable route involving the reaction of N-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]aniline with acrylic acid. The reaction typically occurs in isopropanol under microwave irradiation at controlled temperatures, yielding a high purity product. The process consists of multiple steps that include:
This method has been optimized for yield and purity, achieving over 97% yield in some cases .
AZD-9291 dimesylate has a complex molecular structure characterized by its unique chemical composition. The molecular formula is C28H33N7O2, with a molecular weight of 499.61 g/mol. The structure features multiple functional groups that contribute to its activity as an irreversible inhibitor of the epidermal growth factor receptor. Notably, it contains an electrophilic moiety that covalently binds to cysteine residues in the target enzyme, enhancing its selectivity against mutant forms of epidermal growth factor receptor while sparing the wild-type receptor .
The primary chemical reaction involving AZD-9291 is its interaction with the epidermal growth factor receptor. Upon administration, AZD-9291 binds irreversibly to the cysteine 797 residue within the kinase domain of mutant epidermal growth factor receptors (L858R and T790M). This covalent modification inhibits downstream signaling pathways critical for tumor cell proliferation and survival. The selectivity of AZD-9291 allows it to inhibit mutant forms effectively while demonstrating minimal off-target effects on wild-type epidermal growth factor receptors .
AZD-9291 operates through a well-defined mechanism that involves:
AZD-9291 dimesylate possesses several notable physical and chemical properties:
These properties are critical for formulating the compound into effective therapeutic doses .
AZD-9291 dimesylate is primarily used in oncology as a targeted therapy for patients with non-small cell lung cancer who have developed resistance to first-line treatments due to T790M mutations. Clinical trials have demonstrated its efficacy in shrinking tumors and prolonging survival rates among affected patients. Ongoing research continues to explore its potential applications in various settings, including:
The development of AZD-9291 represents a significant advancement in targeted cancer therapies, providing new hope for patients facing limited treatment options due to genetic mutations in their tumors.
AZD-9291 (osimertinib) features a mono-anilino-pyrimidine scaffold distinct from other EGFR inhibitors like WZ4002 or CO-1686. X-ray crystallography reveals a planar pyrimidine ring linked to an aniline group, enabling optimal positioning within the ATP-binding pocket of EGFR. The core structure includes:
Molecular dynamics simulations demonstrate spontaneous binding to EGFRT790M due to hydrophobic interactions with Met790 and conserved hydrogen bonds with Lys745 and Thr854 [1].
Table 1: Key Structural Features of AZD-9291
Structural Element | Role in Target Binding | Conformational Property |
---|---|---|
Pyrimidine C-2 acrylamide | Covalent bond with Cys797 | Electrophilic Michael acceptor |
Meta-substituted aniline | Hydrophobic interaction with Leu792/Met790 | Planar orientation in hydrophobic pocket |
Methylindole group | Bypasses steric hindrance of Met790 gatekeeper | 30° rotation angle relative to pyrimidine |
Dimethylaminoethyl ether | Solubility enhancement; no direct kinase interactions | Flexible side chain orientation |
AZD-9291 irreversibly inhibits EGFR through Michael addition at Cys797:
Mass spectrometry of chymotrypsin digests confirms covalent modification at Cys797 in recombinant EGFRL858R/T790M. The binding pose differs between wild-type and T790M-mutant EGFR due to enhanced hydrophobic complementarity with Met790 [1] [7].
AZD-9291 dimesylate (osimertinib dimesylate) is synthesized via salt formation with methanesulfonic acid in acetone/ethanol. Key characteristics:
Table 2: Stability Profile of AZD-9291 Dimesylate
Stress Condition | Degradation Products | Stability Outcome |
---|---|---|
40°C/75% RH (4 weeks) | <0.2% total impurities | No significant degradation |
Acidic hydrolysis (0.1M HCl) | Hydrolysis at acrylamide bond | 5% degradation after 24 hours |
Photolysis (ICH Q1B) | Isomerization of acrylamide group | <1% degradation after 1.2M lux hours |
AZD-9291 dimesylate exhibits pH-dependent solubility:
Solubility in organic solvents:
Table 3: Solubility and Partition Properties
Medium | Solubility (mg/mL) | Log P/D |
---|---|---|
Water (pH 2.0) | 38.2 ± 1.5 | — |
Water (pH 7.4) | 0.12 ± 0.03 | — |
n-Octanol/water (pH 7.4) | — | Log D: 2.1 ± 0.1 |
0.5% Methylcellulose | 15.7 ± 0.8 | — |
Two polymorphs are characterized via X-ray powder diffraction (XRPD):
Table 4: Polymorphic Characteristics
Property | Form A | Form B |
---|---|---|
Crystalline system | Monoclinic | Orthorhombic |
Stability | Thermodynamically stable ≤100°C | Metastable |
Hygroscopicity | Non-hygroscopic | Converts to Form A at >75% RH |
Solubility (water, 25°C) | 20.1 mg/mL | 22.5 mg/mL (transient) |
Form A is the preferred pharmaceutical solid state due to superior chemical stability and non-hygroscopic behavior [8].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3